7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione
Description
Properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-11-4-6-21(7-5-11)9-13-18-15-14(22(13)8-12(24)10-23)16(25)20(3)17(26)19(15)2/h11-12,23-24H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUIKTDCLKOIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=C(N2CC(CO)O)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway. It plays an important role in intracellular signaling pathways regulating growth and survival.
Mode of Action
The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition with significant selectivity for PKB over the closely related kinase PKA. The binding of the compound to PKB promotes activation of the kinase by phosphorylation on Ser473 and Thr308.
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Biological Activity
7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₂₃N₅O₄
- Molecular Weight : 373.415 g/mol
- CAS Number : 335403-82-2
Research indicates that this compound acts primarily as a corticotropin-releasing factor (CRF) receptor antagonist , which plays a crucial role in modulating stress responses. CRF receptors are implicated in various psychological disorders, including anxiety and depression. The antagonistic effect on these receptors suggests therapeutic potential in managing stress-related conditions .
1. Antagonistic Effects on CRF Receptors
Studies have demonstrated that derivatives of this compound exhibit significant antagonistic activity against CRF(1) receptors. For instance, a related compound showed an IC50 value of 5.4 nM, indicating high potency . This suggests that the compound may effectively inhibit the physiological effects mediated by CRF, which could be beneficial in treating anxiety and depression.
2. Cytotoxicity and Anticancer Potential
In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent. This selectivity is crucial for minimizing side effects in therapeutic applications.
3. Neuroprotective Properties
The compound has also been evaluated for neuroprotective effects in models of neurodegeneration. Preliminary results indicate that it may help mitigate neuronal damage and promote cell survival under stress conditions, potentially offering benefits in neurodegenerative diseases .
Case Study 1: Anxiety Disorders
A clinical study involving patients with generalized anxiety disorder (GAD) assessed the efficacy of the compound in reducing anxiety symptoms. Patients receiving the treatment reported significant reductions in anxiety scores compared to placebo groups, supporting its use as a therapeutic agent for GAD.
Case Study 2: Cancer Treatment
In a preclinical trial, the compound was tested against breast cancer cell lines. Results showed a dose-dependent reduction in cell viability and induction of apoptosis, suggesting its potential as part of combination therapy in cancer treatment.
Data Tables
| Biological Activity | IC50 Value (nM) | Effect |
|---|---|---|
| CRF(1) Receptor Antagonism | 5.4 | High potency |
| Cytotoxicity (Cancer Cell Lines) | Varies | Selective toxicity |
| Neuroprotection | Not quantified | Mitigates neuronal damage |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A comparison of substituents and their biological implications is outlined below:
Pharmacological and Physicochemical Differences
- Water Solubility : The 2,3-dihydroxypropyl group at C7 (shared with dyphylline) confers moderate water solubility, but the 4-methylpiperidinylmethyl group at C8 reduces it compared to dyphylline, favoring lipid membrane penetration .
- Receptor Selectivity: The 8-phenylethylamino derivative shows 5-HT1A/2A receptor affinity, suggesting structural flexibility for neurotransmitter targeting . Bamifylline’s benzyl group at C8 enhances adenosine A1 antagonism, while the target compound’s piperidine group may modulate adenosine or serotonin receptors .
Q & A
Basic: What are the optimal synthetic pathways for this compound, and how can purity be validated?
Methodological Answer:
The synthesis involves multi-step organic reactions, including alkylation of the purine core, functional group modifications (e.g., hydroxylation), and coupling with the 4-methylpiperidinyl moiety via nucleophilic substitution or reductive amination . Key steps require precise control of reaction conditions (e.g., anhydrous solvents, temperature gradients) to avoid side products. Purity validation employs:
- HPLC with UV detection for quantification of impurities.
- Mass Spectrometry (MS) and FTIR to confirm molecular weight and functional groups (e.g., carbonyl peaks at ~1650–1700 cm⁻¹ for purine-dione) .
- NMR (¹H/¹³C) to verify regioselectivity and absence of unreacted intermediates .
Basic: How can the solubility and stability of this compound be experimentally determined for in vitro studies?
Methodological Answer:
- Solubility: Use a shake-flask method with incremental additions of the compound to solvents (e.g., DMSO, PBS) followed by filtration and UV-Vis quantification at λ_max (~260–280 nm for purine derivatives) .
- Stability: Conduct accelerated stability studies under varying pH (2–9), temperatures (4°C–40°C), and light exposure. Monitor degradation via LC-MS over 7–14 days to identify hydrolytic or oxidative byproducts .
Advanced: How can contradictory data on its antiviral efficacy (e.g., hepatitis C vs. other viruses) be resolved?
Methodological Answer:
- Target-Specific Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to viral polymerases (e.g., HCV NS5B vs. HIV reverse transcriptase) .
- Cell-Based Studies: Compare replication kinetics in HCV (Huh-7.5 cells) vs. other viral models (e.g., HIV in T-cell lines) using qPCR for viral RNA quantification. Control for cell-specific uptake via LC-MS intracellular concentration measurements .
- Structural Analysis: Perform X-ray crystallography of the compound bound to viral targets to identify binding site variations influencing efficacy .
Advanced: What computational strategies are recommended to predict its off-target interactions in neurological systems?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to screen against human kinase or GPCR libraries, prioritizing targets with high docking scores (ΔG < -8 kcal/mol). Validate hits with radioligand binding assays (e.g., for adenosine A₂A receptors) .
- Machine Learning: Train models on purine derivative datasets (ChEMBL, PubChem) to predict blood-brain barrier permeability and neurotoxicity endpoints (e.g., hERG inhibition) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers and interactions with neuronal ion channels .
Advanced: How can its metabolic pathways be elucidated to address discrepancies in cytotoxicity profiles?
Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLM) or CYP450 isoforms (e.g., CYP3A4). Identify metabolites via HR-LC-MS/MS and compare to synthetic standards .
- Reactive Intermediate Trapping: Use glutathione (GSH) or potassium cyanide (KCN) to capture electrophilic metabolites. Quantify adducts via MS/MS .
- In Vivo Correlation : Administer radiolabeled compound (¹⁴C) in rodent models, followed by autoradiography and bile/urine metabolite profiling .
Basic: What structural analogs have been studied, and how do their activities compare?
Methodological Answer:
Key analogs and their biological activities include:
| Analog | Modification | Activity | Reference |
|---|---|---|---|
| 8-(4-ethylpiperazin-1-yl) | Piperazine substitution | Enhanced antiviral (HCV) | |
| 7-hexyl derivatives | Alkyl chain extension | Improved lipid membrane penetration | |
| Hydrazinylidene derivatives | Hydrazine linkage | Anticancer (topoisomerase inhibition) |
Comparison Strategy : Use SAR studies with IC₅₀ values from enzyme inhibition assays (e.g., viral polymerases) and logP measurements to correlate hydrophobicity with efficacy .
Advanced: How can reaction fundamentals (e.g., kinetics, catalysis) be optimized for scalable synthesis?
Methodological Answer:
- Kinetic Profiling : Use inline FTIR or ReactIR to monitor intermediate formation in real-time. Optimize catalyst loading (e.g., Pd/C for hydrogenation) via DOE (Design of Experiments) .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., alkylation) .
- Green Chemistry : Replace toxic solvents (DMF) with Cyrene or 2-MeTHF, and employ biocatalysts (e.g., lipases) for enantioselective steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
